molecular formula C13H9Cl2NO2S B1622308 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene CAS No. 218156-19-5

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Cat. No.: B1622308
CAS No.: 218156-19-5
M. Wt: 314.2 g/mol
InChI Key: SRWOIDYSBQOPDU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is an organic compound with the molecular formula C13H9Cl2NO2S. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a thioether linkage to a methyl-substituted phenyl ring. It is a member of the nitrobenzene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,2-dichlorobenzene to introduce the nitro group, followed by a substitution reaction with 4-methylthiophenol to form the thioether linkage. The reaction conditions often require the use of strong acids for nitration and a base for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in its biological activity by facilitating the binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1,2-dichloro-4-(4-methylphenyl)sulfanyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c1-8-2-4-9(5-3-8)19-13-7-11(15)10(14)6-12(13)16(17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOIDYSBQOPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378967
Record name 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218156-19-5
Record name 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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